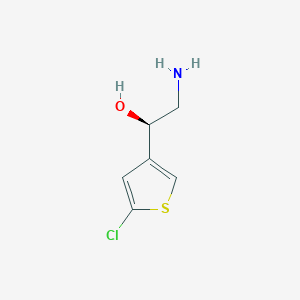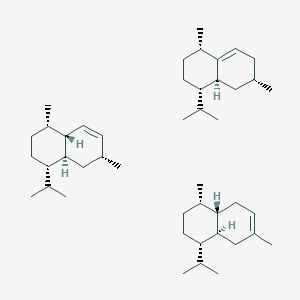
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and hydrogenation reactions. The specific stereochemistry of the compound requires careful control of reaction conditions to ensure the desired isomers are produced.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Hydrogenation to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other octahydronaphthalenes with different substituents or stereochemistry. Examples might include:
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-ethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple isomers, which can result in different physical and chemical properties.
Properties
Molecular Formula |
C45H78 |
|---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/3C15H26/c3*1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,10-13,15H,5-6,8-9H2,1-4H3;5,10,12-15H,6-9H2,1-4H3;5,7,10-15H,6,8-9H2,1-4H3/t11-,12-,13-,15-;12-,13-,14-,15-;11-,12-,13-,14-,15-/m000/s1 |
InChI Key |
GORGZKRTAURHQD-CBWZGVDZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@H]2[C@H]1CC=C(C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2[C@H]1C=C[C@@H](C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2C1=CC[C@@H](C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C2C1CC=C(C2)C)C(C)C.CC1CCC(C2C1C=CC(C2)C)C(C)C.CC1CCC(C2C1=CCC(C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


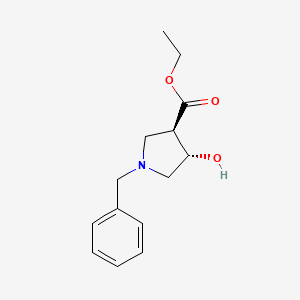
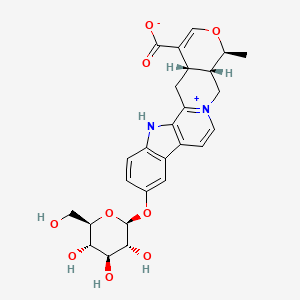


![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)


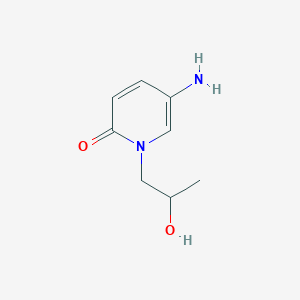
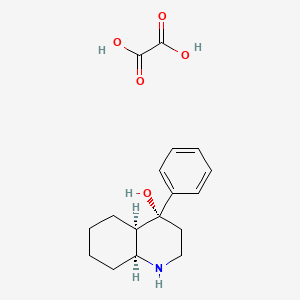
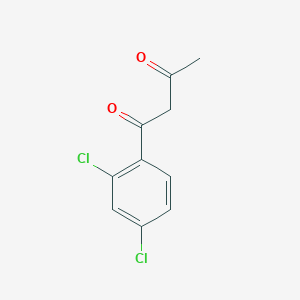
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
